molecular formula C24H31N3O4S B4598913 1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE

1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE

Cat. No.: B4598913
M. Wt: 457.6 g/mol
InChI Key: IUAYSWIMUCQXDO-UHFFFAOYSA-N
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Description

1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyrrolidine sulfonyl phenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine derivative by reacting 1-(2-methoxyphenyl)piperazine with appropriate reagents to introduce the pyrrolidine sulfonyl phenyl group. This is followed by the formation of the propanone linkage under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The ketone group in the propanone linkage can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products: The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and substituted aromatic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and the methoxyphenyl group play crucial roles in binding to these targets, potentially modulating their activity. The sulfonyl group may also contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Uniqueness: 1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other arylpiperazine derivatives.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-pyrrolidin-1-ylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-31-23-7-3-2-6-22(23)25-16-18-26(19-17-25)24(28)13-10-20-8-11-21(12-9-20)32(29,30)27-14-4-5-15-27/h2-3,6-9,11-12H,4-5,10,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAYSWIMUCQXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE
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1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE
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1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE
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1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE
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1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE
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1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE

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